molecular formula C15H14N4O B2477580 (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide CAS No. 97653-12-8

(4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide

Cat. No. B2477580
CAS RN: 97653-12-8
M. Wt: 266.304
InChI Key: LRSRFHONBBKZEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone under microwave irradiation .


Molecular Structure Analysis

The molecular structure of (4,6-Dimethylpyrimidin-2-yl)-phenacylcyanamide consists of a pyrimidine ring with two methyl groups at positions 4 and 6, connected to a phenylacetamide group. The compound’s IUPAC name reflects this structure .

Scientific Research Applications

Synthesis and Biological Applications

  • Anticandidal and Cytotoxic Agents

    A study focused on the synthesis of new derivatives incorporating the 4,6-dimethylpyrimidine moiety, revealing some compounds' promising anticandidal activity and cytotoxic effects. One derivative showed notable inhibitory effects against Candida species with minimal cytotoxicity, highlighting potential applications in treating fungal infections (Turan-Zitouni et al., 2014).

  • Antifungal Effects

    Research on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives showcased significant antifungal activity against Aspergillus species, suggesting these compounds' potential as antifungal agents (Jafar et al., 2017).

Chemical Synthesis and Reactivity

  • Cyanamide Reactions

    The reactivity of 4,6-dimethylpyrimidin-2-yl cyanamides with various N,N-binucleophiles was studied, leading to the synthesis of novel heterocyclic compounds. This work highlights the chemical versatility and potential applications of these compounds in synthesizing biologically active molecules (Shestakov et al., 2006).

  • Guanidine Derivatives

    The synthesis of guanidine derivatives based on reactions with tryptamines and histamine, incorporating the dimethylpyrimidin moiety, was explored. These compounds showed potential for further development into bioactive molecules (Shestakov et al., 2007).

Structural and Theoretical Analysis

  • Crystal Structure and Theoretical Calculation: The synthesis and crystal structure of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester were reported, along with a detailed theoretical investigation, offering insights into the structural properties and potential applications in materials science (Ren et al., 2006).

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid contact with skin and eyes, and dispose of properly .

properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)-phenacylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11-8-12(2)18-15(17-11)19(10-16)9-14(20)13-6-4-3-5-7-13/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSRFHONBBKZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(CC(=O)C2=CC=CC=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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